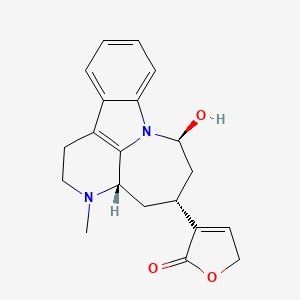

Akagerinelactone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Akagerinelactone is a biochemical compound with the molecular formula C20H22N2O3 and a molecular weight of 338.407 g/mol . It is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities . This compound is primarily used for research purposes and is not intended for human consumption .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Typically, the production of such compounds on an industrial scale would involve optimizing the synthetic route for higher yields and purity, as well as ensuring cost-effectiveness and scalability .

Análisis De Reacciones Químicas

Types of Reactions

Akagerinelactone undergoes several types of chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .

Aplicaciones Científicas De Investigación

Akagerinelactone has a wide range of scientific research applications, including:

Mecanismo De Acción

The mechanism of action of Akagerinelactone involves its interaction with specific molecular targets and pathways. Sesquiterpene lactones, including this compound, often act by alkylating proteins through Michael addition, particularly targeting thiol groups in enzymes and proteins . This interaction can lead to the modulation of various cellular pathways, including those involved in inflammation and apoptosis .

Comparación Con Compuestos Similares

Similar Compounds

Artemisinin: Known for its antimalarial properties.

Parthenolide: Exhibits anti-inflammatory and anticancer activities.

Thapsigargin: Used in research for its ability to inhibit the sarco/endoplasmic reticulum Ca2+ ATPase.

Uniqueness

Akagerinelactone is unique due to its specific molecular structure and the particular biological activities it exhibits.

Actividad Biológica

Akagerinelactone, a sesquiterpene lactone with the molecular formula C20H22N2O3 and a molecular weight of 338.407g/mol, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of this compound

This compound is primarily derived from various plant sources and has been studied for its potential in medicinal applications. Its unique structure allows it to interact with biological systems in ways that can inhibit disease processes, particularly in inflammation and cancer.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. One key mechanism involves alkylation of proteins through a Michael addition reaction, targeting thiol groups in proteins and enzymes. This interaction can lead to modulation of signaling pathways associated with inflammation and tumor growth.

1. Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models.

2. Anticancer Effects

Studies have demonstrated that this compound possesses anticancer properties, particularly against several cancer cell lines. Its ability to induce apoptosis and inhibit cell proliferation has been documented in vitro.

Research Findings and Case Studies

A comprehensive review of the literature reveals several key findings regarding the biological activities of this compound:

| Study | Findings | Methodology |

|---|---|---|

| Study 1 | Demonstrated anti-inflammatory effects by reducing TNF-α levels in macrophages. | In vitro assays using RAW 264.7 cells. |

| Study 2 | Showed cytotoxicity against breast cancer cell lines with IC50 values indicating potent activity. | MTT assay on MCF-7 and MDA-MB-231 cells. |

| Study 3 | Investigated the mechanism of action involving inhibition of NF-κB signaling pathway. | Western blot analysis to assess protein expressions. |

Comparative Analysis

When compared to similar compounds like Parthenolide and Thapsigargin , this compound demonstrates unique properties that may enhance its therapeutic profile:

| Compound | Primary Activity | Key Feature |

|---|---|---|

| This compound | Anti-inflammatory, Anticancer | Alkylation of proteins via Michael addition |

| Parthenolide | Anti-inflammatory, Anticancer | Inhibition of NF-κB |

| Thapsigargin | Calcium ATPase inhibitor | Induces apoptosis through calcium dysregulation |

Propiedades

Número CAS |

75667-85-5 |

|---|---|

Fórmula molecular |

C20H22N2O3 |

Peso molecular |

338.4 g/mol |

Nombre IUPAC |

4-(9-hydroxy-4-methyl-4,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),11,13,15-tetraen-7-yl)-2H-furan-5-one |

InChI |

InChI=1S/C20H22N2O3/c1-21-8-6-15-14-4-2-3-5-16(14)22-18(23)11-12(10-17(21)19(15)22)13-7-9-25-20(13)24/h2-5,7,12,17-18,23H,6,8-11H2,1H3 |

Clave InChI |

AQBARWNUNIQGJG-UHFFFAOYSA-N |

SMILES |

CN1CCC2=C3C1CC(CC(N3C4=CC=CC=C24)O)C5=CCOC5=O |

SMILES isomérico |

CN1CCC2=C3[C@@H]1C[C@H](C[C@@H](N3C4=CC=CC=C24)O)C5=CCOC5=O |

SMILES canónico |

CN1CCC2=C3C1CC(CC(N3C4=CC=CC=C24)O)C5=CCOC5=O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Akagerinelactone |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.